Racemic-(3S,3aS,6aS)-tert-butyl3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
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Overview
Description
Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a complex organic compound with a unique structure that includes a furo[2,3-c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furo[2,3-c]pyrrole ring system and the introduction of the tert-butyl and hydroxyethyl groups. Common reagents used in the synthesis include tert-butyl bromoacetate, ethyl glyoxylate, and various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The furo[2,3-c]pyrrole ring system can be reduced under certain conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a carbonyl-containing compound, while reduction of the ring system could lead to a fully saturated derivative.
Scientific Research Applications
Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Racemic-(3R,3aR,6aR)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
- Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-methoxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
Uniqueness
Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl (3R,3aR,6aR)-3-(2-hydroxyethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-6-10-9(4-5-15)8-17-11(10)7-14/h9-11,15H,4-8H2,1-3H3/t9-,10-,11-/m0/s1 |
InChI Key |
YBEGBGHBTNIJLG-DCAQKATOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OC[C@@H]2CCO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCC2CCO |
Origin of Product |
United States |
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